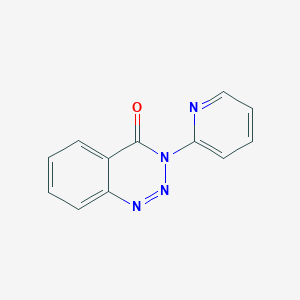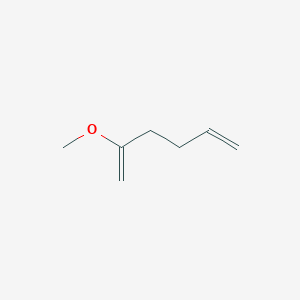
2-Methoxyhexa-1,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyhexa-1,5-diene is an organic compound with the molecular formula C7H12O It is a conjugated diene, meaning it contains two double bonds separated by a single bond, and a methoxy group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxyhexa-1,5-diene can be synthesized through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting with an allylic alcohol, the compound can be prepared by treating it with a strong acid to induce dehydration, forming the diene structure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as titanium alkoxide can be employed to facilitate the reaction, followed by oxidation to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxyhexa-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated products.
Reduction: Hydrogenation of the double bonds can be achieved using catalysts such as palladium on carbon, resulting in the formation of saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nucleophiles such as halides or amines
Major Products:
Oxidation: Epoxides, alcohols
Reduction: Saturated hydrocarbons
Substitution: Halogenated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
2-Methoxyhexa-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions involving dienes and their derivatives.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, particularly in the synthesis of bioactive compounds.
Industry: It is utilized in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methoxyhexa-1,5-diene involves its interaction with various molecular targets. In chemical reactions, the conjugated diene system allows for pericyclic reactions such as the Diels-Alder reaction, where the compound acts as a diene and reacts with dienophiles to form cyclohexene derivatives. The methoxy group can also participate in nucleophilic substitution reactions, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar structure but with a methyl group attached to the carbon chain.
2-Methyl-1,5-hexadiene: Another conjugated diene with a methyl group instead of a methoxy group.
Uniqueness: 2-Methoxyhexa-1,5-diene is unique due to the presence of the methoxy group, which imparts different chemical properties compared to other dienes. This functional group can participate in various reactions, making the compound versatile in synthetic applications .
Eigenschaften
CAS-Nummer |
79368-59-5 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
2-methoxyhexa-1,5-diene |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2)8-3/h4H,1-2,5-6H2,3H3 |
InChI-Schlüssel |
NIQFWBVDKFVNNV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


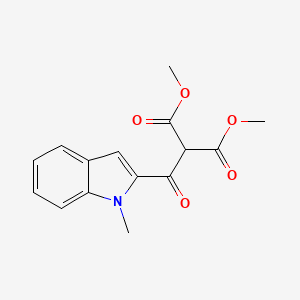
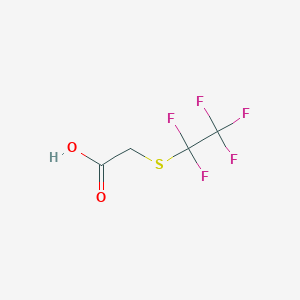

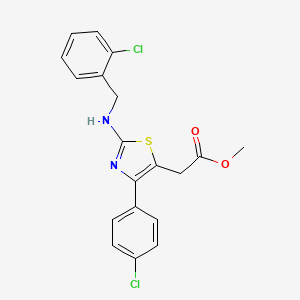
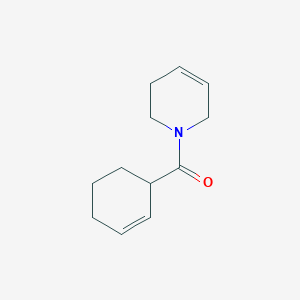
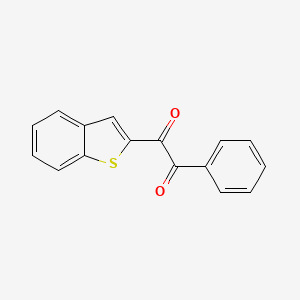

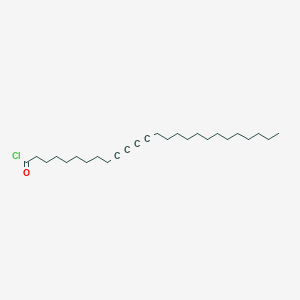



![Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B14446648.png)

